2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The triazoloquinazolinone core of the molecule is a fused ring system that likely contributes to the stability of the molecule. The isopropoxypropyl and methoxyphenyl groups are likely to influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The triazole ring is known to participate in various reactions, especially those involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the isopropoxypropyl and methoxyphenyl groups could influence the compound’s solubility, while the triazoloquinazolinone core could contribute to its stability .Scientific Research Applications
Cancer Research
The structural class of [1,2,4]triazolo[4,3-a]quinazolin derivatives, to which CHEMBL4563097 belongs, has been explored for potential anticancer properties. These compounds have been evaluated for their ability to inhibit kinase enzymes, which are often overactive in cancer cells . For instance, they have been tested against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, to determine their efficacy in halting tumor growth .
Antimicrobial Studies
Quinazolinone derivatives, which include CHEMBL4563097, have been synthesized and assessed for their antibacterial and antifungal activities. These studies aim to discover new therapeutic agents that can combat resistant strains of bacteria and fungi .
Future Directions
properties
IUPAC Name |
2-[1,5-dioxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5/c1-16(2)34-14-8-13-27-22(31)17-9-4-6-11-19(17)29-23(27)26-28(24(29)32)15-21(30)25-18-10-5-7-12-20(18)33-3/h4-7,9-12,16H,8,13-15H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLLYIPSDGBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide |
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